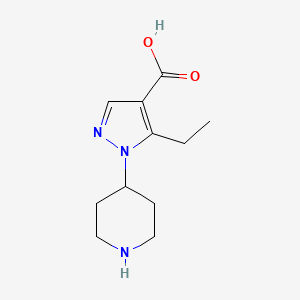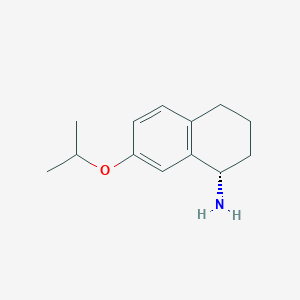
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound that belongs to the class of amines It is characterized by a tetrahydronaphthalene core substituted with a propan-2-yloxy group and an amine group
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine typically begins with commercially available starting materials such as 1-tetralone and isopropyl alcohol.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the aromatic ring or the amine group to yield various reduced derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives such as tetrahydronaphthalenes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its amine group.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in biochemical assays.
Industry:
Materials Science: Utilized in the development of novel materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
作用機序
The mechanism of action of (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the propan-2-yloxy group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
1-(Propan-2-yloxy)butane: Similar in structure but lacks the tetrahydronaphthalene core.
1-[(2R)-2-methoxy-3-(propan-2-yloxy)propoxy]butane: Contains additional methoxy and propoxy groups, making it more complex.
Uniqueness:
Structural Features: The tetrahydronaphthalene core and the specific arrangement of functional groups make (1S)-7-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine unique.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
(1S)-7-propan-2-yloxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-9(2)15-11-7-6-10-4-3-5-13(14)12(10)8-11/h6-9,13H,3-5,14H2,1-2H3/t13-/m0/s1 |
InChIキー |
ASSHPXMZCDDEFN-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)OC1=CC2=C(CCC[C@@H]2N)C=C1 |
正規SMILES |
CC(C)OC1=CC2=C(CCCC2N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)
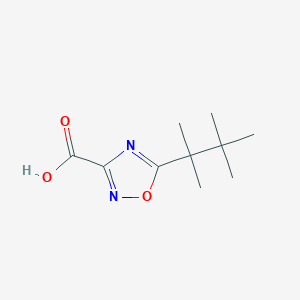
![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
![4H,5H,6H,7H,8H-Cyclohepta[c]furan-1-carboxylic acid](/img/structure/B13308912.png)
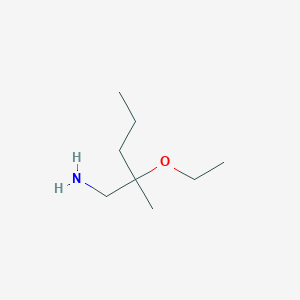
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)
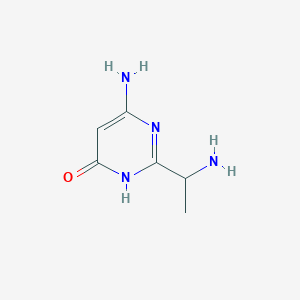
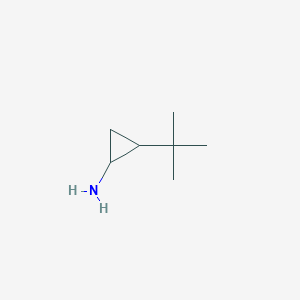
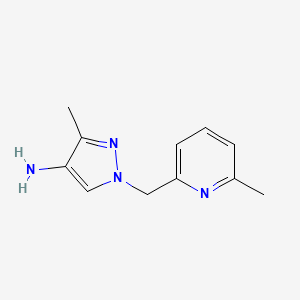
![{1-[(2-Iodocyclopentyl)oxy]ethyl}benzene](/img/structure/B13308946.png)
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclopentanamine](/img/structure/B13308953.png)
